molecular formula C14H20 B14344902 Benzene, (6-methyl-5-heptenyl)- CAS No. 92298-90-3

Benzene, (6-methyl-5-heptenyl)-

Cat. No.: B14344902
CAS No.: 92298-90-3
M. Wt: 188.31 g/mol
InChI Key: LJFPAJPILKRWOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (6-methyl-5-heptenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 6-methyl-5-heptenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of Benzene, (6-methyl-5-heptenyl)- may involve the catalytic hydrogenation of corresponding alkenes or the use of advanced techniques like continuous flow reactors to optimize yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, (6-methyl-5-heptenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the double bond in the heptenyl chain.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfuric acid (H2SO4) for sulfonation; halogen carriers like FeBr3 or AlCl3 for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, sulfonic acids, and halogenated benzenes.

Scientific Research Applications

Benzene, (6-methyl-5-heptenyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, (6-methyl-5-heptenyl)- involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation-Reduction: The heptenyl chain can participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Cumene: Benzene with an isopropyl group.

Uniqueness: Benzene, (6-methyl-5-heptenyl)- is unique due to its extended alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzene derivatives

Properties

CAS No.

92298-90-3

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

6-methylhept-5-enylbenzene

InChI

InChI=1S/C14H20/c1-13(2)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,3,5-6,10H2,1-2H3

InChI Key

LJFPAJPILKRWOW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC1=CC=CC=C1)C

Origin of Product

United States

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